![molecular formula C20H14N2O3S2 B2593160 (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid CAS No. 301682-76-8](/img/structure/B2593160.png)
(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid
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Overview
Description
“(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid” is a complex organic compound. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have been used for the treatment of various disorders in the human body .
Scientific Research Applications
- Anti-Inflammatory Agents : Some studies suggest that derivatives of this compound exhibit anti-inflammatory properties. Researchers investigate their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) or immunomodulators .
- A related indolyl maleimide derivative has been investigated for its fluorescence properties. When coordinated with zinc(II), it exhibits strong fluorescence enhancement. This system holds promise as a signalling motif for molecular sensors .
- Cascade Reactions : Researchers have developed base-promoted strategies using this compound to form fused β-carbolines. Ammonium salts play a crucial role in selectivity control, leading to diverse β-carboline products .
- Heteroarylation and PDE4 Inhibitors : InCl3-mediated heteroarylation of indoles followed by derivatization led to 2-(1H-indol-3-yl)-quinoxaline-based inhibitors with PDE4B selectivity over PDE4D and PDE4C. These inhibitors may have therapeutic potential .
Medicinal Chemistry and Drug Development
Fluorescent Probes and Sensors
Organic Synthesis and Methodology
Safety and Hazards
The safety data sheet for a similar compound, 2-(1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective measures and to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S2/c23-18-16(10-13-11-21-15-9-5-4-8-14(13)15)27-20(26)22(18)17(19(24)25)12-6-2-1-3-7-12/h1-11,17,23H,(H,24,25)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYMEKTWISESKU-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid |
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